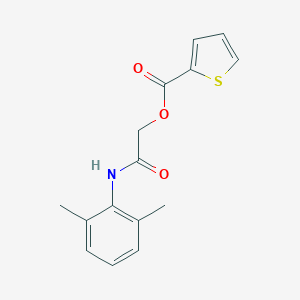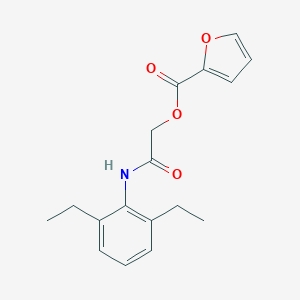![molecular formula C20H20N2O4 B270988 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid, also known as EACA, is a synthetic amino acid derivative that has been extensively studied for its biochemical and physiological effects. This compound has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, thrombosis prevention, and neuroprotection.
Wirkmechanismus
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid exerts its effects by inhibiting the activity of various enzymes and receptors in the body. Specifically, this compound inhibits the activity of plasminogen activator (PA), plasmin, and glutamate receptors, which are involved in cancer growth and metastasis, thrombosis formation, and neurodegeneration, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Specifically, this compound inhibits the activity of plasminogen activator (PA), plasmin, and glutamate receptors, which are involved in cancer growth and metastasis, thrombosis formation, and neurodegeneration, respectively. Additionally, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments include its well-established synthesis method, its ability to inhibit the activity of various enzymes and receptors in the body, and its potential therapeutic applications in various fields of medicine. The limitations of using this compound in lab experiments include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interactions with other compounds in the body.
Zukünftige Richtungen
For research on 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid include further investigation into its potential therapeutic applications in various fields of medicine, including cancer treatment, thrombosis prevention, and neuroprotection. Additionally, future research could focus on the development of novel this compound derivatives with improved solubility and bioavailability, as well as the investigation of the potential interactions between this compound and other compounds in the body.
Synthesemethoden
The synthesis of 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid involves the reaction of 2-ethylaniline with succinic anhydride, followed by cyclization with sodium hydroxide to form the pyrrolidine ring. The resulting product is then treated with acetic anhydride to form the final compound, this compound.
Wissenschaftliche Forschungsanwendungen
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of plasminogen activator (PA), an enzyme that is involved in the breakdown of extracellular matrix proteins. This compound has also been shown to have potential applications in thrombosis prevention, as it inhibits the activity of plasmin, an enzyme that is involved in the breakdown of blood clots. Additionally, this compound has been shown to have neuroprotective effects, as it inhibits the activity of glutamate receptors, which are involved in the development of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C20H20N2O4 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1-[3-[(2-ethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O4/c1-2-13-6-3-4-9-17(13)21-19(24)14-7-5-8-16(10-14)22-12-15(20(25)26)11-18(22)23/h3-10,15H,2,11-12H2,1H3,(H,21,24)(H,25,26) |
InChI-Schlüssel |
ISVDLXNWWWHZCP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CC(CC3=O)C(=O)O |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CC(CC3=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)